![molecular formula C22H26N2O4S B3004770 methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887894-49-7](/img/structure/B3004770.png)
methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thieno[2,3-c]pyridine core, which is a fused ring system combining a thiophene ring and a pyridine ring. The compound also includes functional groups such as an acetyl group, a tert-butylbenzamido group, and a carboxylate ester group, contributing to its unique chemical properties.
准备方法
The synthesis of methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
-
Formation of the Thieno[2,3-c]pyridine Core: : The synthesis begins with the construction of the thieno[2,3-c]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester. The reaction is typically carried out under acidic or basic conditions to facilitate the cyclization process.
-
Introduction of the Acetyl Group: : The acetyl group is introduced through an acetylation reaction. This can be achieved by reacting the thieno[2,3-c]pyridine intermediate with acetic anhydride or acetyl chloride in the presence of a catalyst, such as pyridine or triethylamine.
-
Attachment of the tert-Butylbenzamido Group: : The tert-butylbenzamido group is introduced through an amide coupling reaction. This involves reacting the thieno[2,3-c]pyridine intermediate with 4-tert-butylbenzoic acid or its activated derivative (e.g., acid chloride or ester) in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved by reacting the carboxylic acid intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
化学反应分析
Methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the acetyl group, to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the carbonyl groups (acetyl and ester) to form alcohols. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the amide and ester functional groups. Common nucleophiles include amines, alcohols, and thiols.
-
Hydrolysis: : The ester and amide groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine derivatives.
科学研究应用
Methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has various scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules
-
Biology: : The compound’s structural features make it a potential candidate for studying biological interactions, such as enzyme inhibition and receptor binding. It can be used in biochemical assays to investigate its effects on specific biological targets.
-
Medicine: : The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
-
Industry: : The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its unique structure makes it a valuable component in the design of advanced materials for various industrial applications.
作用机制
The mechanism of action of methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, through various mechanisms:
-
Enzyme Inhibition: : The compound may act as an enzyme inhibitor by binding to the active site or allosteric site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
-
Receptor Binding: : The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of cellular responses. This can lead to changes in cell signaling pathways and gene expression.
-
Interaction with Biomolecules: : The compound may interact with biomolecules, such as proteins, nucleic acids, or lipids, affecting their structure and function. This can result in various biological effects, such as modulation of cellular processes or induction of apoptosis.
相似化合物的比较
Methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:
-
Thieno[2,3-c]pyridine Derivatives: : Compounds with similar thieno[2,3-c]pyridine cores but different functional groups. These compounds may exhibit similar chemical properties but differ in their biological activities and applications.
-
Benzamido Derivatives: : Compounds with benzamido groups attached to different heterocyclic cores. These compounds may share similar biological activities but differ in their chemical reactivity and stability.
-
Carboxylate Esters: : Compounds with carboxylate ester groups attached to various heterocyclic or aromatic cores. These compounds may exhibit similar chemical reactivity but differ in their physical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic core, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
methyl 6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-13(25)24-11-10-16-17(12-24)29-20(18(16)21(27)28-5)23-19(26)14-6-8-15(9-7-14)22(2,3)4/h6-9H,10-12H2,1-5H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJKGQGERLSELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene](/img/structure/B3004689.png)
![ethyl 2-(2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)acetate](/img/structure/B3004692.png)
![ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B3004694.png)
![N-(4-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B3004695.png)
![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3004696.png)
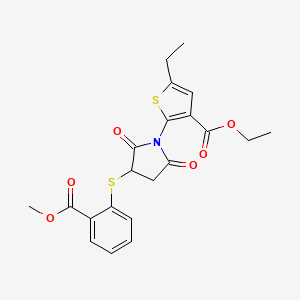
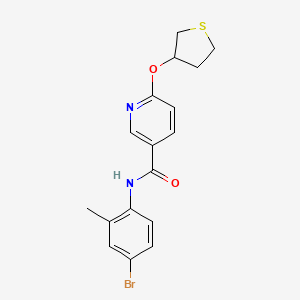

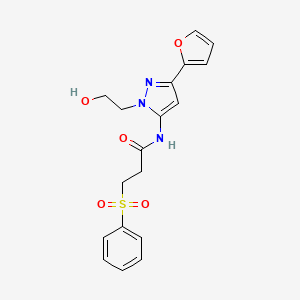
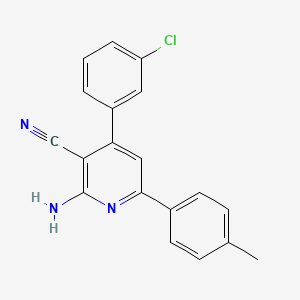
![N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B3004708.png)
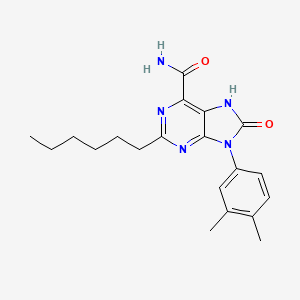
![3-Fluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methoxybenzenesulfonamide](/img/structure/B3004710.png)
